2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-isopropylphenyl)acetamide
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Description
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.399. The purity is usually 95%.
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Scientific Research Applications
Antihypertensive Activity
A research study explored compounds with a similar chemical structure for their antihypertensive properties. They found that specific compounds in this series, particularly those substituted at the 4 position, showed significant activity as antihypertensive agents, especially in spontaneously hypertensive rats. These compounds were identified as alpha-adrenergic blockers with varying specificity towards alpha 1- and alpha 2-adrenoceptors (Caroon et al., 1981).
CGRP Receptor Antagonism
Another study discovered a compound, MK-3207, which demonstrates potent orally active CGRP receptor antagonism. This compound, sharing a similar diazaspiro[4.5]decane core, was specifically designed to improve pharmacokinetics and showed significant potential in targeting CGRP receptors (Bell et al., 2010).
Supramolecular Arrangements
Research into the molecular structure of similar compounds, like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, revealed insights into their supramolecular arrangements. The study highlighted the role of substituents in these arrangements, demonstrating the importance of molecular structure in understanding the behavior of such compounds (Graus et al., 2010).
Synthesis Techniques
Further research has been conducted on the synthesis of similar compounds, focusing on aziridination and 1,3-dipolar cycloaddition techniques. These studies provide valuable insights into the synthetic pathways that could potentially be applied to the synthesis of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-isopropylphenyl)acetamide (Albar et al., 1997).
Antimicrobial and Antifungal Activity
Another area of study has been the synthesis of novel compounds with potential antimicrobial and antifungal activities. These studies have led to the development of compounds with significant biological activity against various strains, demonstrating the potential of diazaspiro[4.5]decane derivatives in this field (Rajanarendar et al., 2010).
Antitubercular and Antidiabetic Activity
The research into the antidiabetic and antitubercular activity of similar compounds has been significant. Studies have revealed that certain derivatives exhibit high to moderate antidiabetic activity and could serve as a basis for further investigation into potential treatments for diabetes (Kayukova et al., 2022).
Properties
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-12(2)13-4-3-5-14(10-13)19-15(22)11-21-16(23)18(20-17(21)24)6-8-25-9-7-18/h3-5,10,12H,6-9,11H2,1-2H3,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQLTKLXCAUGHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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